

# Ampelanol: A Deep Dive into its Therapeutic Potential

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ampelanol**

Cat. No.: **B15600758**

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

## Introduction

**Ampelanol**, also known as Ampelopsin or Dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus, such as *Ampelopsis grossedentata* (vine tea).<sup>[1]</sup> Possessing a wide array of pharmacological activities, **Ampelanol** has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the current research on **Ampelanol**, focusing on its anticancer, neuroprotective, hepatoprotective, and anti-inflammatory effects. We will delve into the molecular mechanisms, present quantitative data from key studies, detail experimental protocols, and visualize the intricate signaling pathways modulated by this promising compound.

## Anticancer Effects

**Ampelanol** has demonstrated potent anticancer activities across a variety of cancer cell lines and in vivo models.<sup>[2]</sup> Its primary mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.<sup>[3][4]</sup>

## Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Ampelanol** in various cancer cell lines, providing a comparative measure of its cytotoxic

potency.

| Cell Line  | Cancer Type              | IC50 (µM)                                            | Exposure Time (h) | Citation |
|------------|--------------------------|------------------------------------------------------|-------------------|----------|
| T24        | Bladder Cancer           | 22.3                                                 | 48                | [5]      |
| UMUC3      | Bladder Cancer           | 16.7                                                 | 48                | [5]      |
| RBE        | Cholangiocarcinoma       | 146.6                                                | 24                | [6]      |
| HCCC9810   | Cholangiocarcinoma       | 156.8                                                | 24                | [7]      |
| JAr        | Choriocarcinoma          | Not specified, effective at 40, 60, 100 mg/L         | 48                | [8]      |
| AGS        | Gastric Cancer           | Effective at 25, 50, 100                             | 48, 72            | [9]      |
| HepG2      | Hepatocellular Carcinoma | Effective at 50, 100                                 | 24, 48            | [10]     |
| HuH-6      | Hepatoblastoma           | Effective at 75, 150                                 | 24, 48, 72        | [10]     |
| Hep3B      | Hepatocellular Carcinoma | Not specified, effective at different concentrations | Not specified     | [11]     |
| MCF-7      | Breast Cancer            | Not specified, dose-dependent inhibition             | 24                | [12]     |
| MDA-MB-231 | Breast Cancer            | Not specified, dose-dependent inhibition             | 24                | [12]     |

## Key Signaling Pathways in Anticancer Activity

**Ampelanol** exerts its anticancer effects by modulating several critical signaling pathways, most notably the PI3K/Akt and MAPK pathways, and by inducing p53-mediated apoptosis.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers.<sup>[13]</sup> **Ampelanol** has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis. In hepatocellular carcinoma cells, **Ampelanol** treatment has been observed to downregulate the expression of key components of the EGFR/Akt/survivin signaling pathway.<sup>[14]</sup>



[Click to download full resolution via product page](#)

**Ampelanol's inhibition of the PI3K/Akt pathway.**

**Ampelanol** can induce apoptosis through a p53-dependent mechanism. In gastric cancer cells, **Ampelanol** treatment leads to an upregulation of p53, which in turn modulates the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, ultimately activating the caspase cascade.<sup>[9]</sup>



[Click to download full resolution via product page](#)

Induction of p53-mediated apoptosis by **Ampelanol**.

## Experimental Protocols

- Cell Seeding: Plate cancer cells (e.g., T24, UMUC3) in 96-well plates at a density of  $1.5 \times 10^4$  cells/mL in 200  $\mu$ L of complete medium and incubate for 6 hours at 37°C.[5]
- Treatment: Remove the medium and add fresh medium containing various concentrations of **Ampelanol** (e.g., 0, 5, 10, 20, 30  $\mu$ M).[5]
- Incubation: Incubate the cells for 48 hours at 37°C.[5]

- MTT Addition: Add 20  $\mu$ L of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[5]
- Solubilization: Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.[5]
- Measurement: Measure the optical density (OD) at 490 nm using a microplate reader.[5]
- Calculation: Calculate the relative cell viability as (OD of treated cells / OD of control cells) x 100%.
- Cell Culture and Treatment: Culture cells in six-well plates and treat with varying concentrations of **Ampelanol** for the desired duration (e.g., 48 hours).[8][15]
- Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.
- Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[8]
- Cell Lysis: Lyse **Ampelanol**-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[5]
- Protein Quantification: Determine the total protein concentration using a BCA protein assay kit.[5]
- SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.[5]
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

## Neuroprotective Effects

**Ampelanol** has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[\[4\]](#) [\[16\]](#) Its neuroprotective mechanisms are largely attributed to its potent antioxidant and anti-inflammatory activities.

### Quantitative Data: In Vivo Neuroprotection

| Animal Model                       | Disease Model                      | Ampelanol Dosage | Duration | Key Findings                                               | Citation             |
|------------------------------------|------------------------------------|------------------|----------|------------------------------------------------------------|----------------------|
| Transgenic Mice (TG2576 & TG-SwDI) | Alzheimer's Disease                | 2 mg/kg/day      | 3 months | Improved cognition, reduced A $\beta$ peptides             | <a href="#">[17]</a> |
| Rats                               | A $\beta$ 1-42 induced Alzheimer's | 100 & 200 mg/kg  | 21 days  | Improved learning and memory, decreased neuronal apoptosis | <a href="#">[18]</a> |

## Key Signaling Pathways in Neuroprotection

In a rat model of Alzheimer's disease, **Ampelanol** was shown to upregulate the AMPK/SIRT1 signaling pathway.[\[18\]](#) This activation was associated with a decrease in hippocampal neuronal apoptosis and a reduction in pro-inflammatory cytokines.[\[18\]](#)



[Click to download full resolution via product page](#)

**Ampelanol**-mediated activation of the AMPK/SIRT1 pathway.

## Experimental Protocols

- Animal Model: Utilize adult male Sprague-Dawley rats.
- A $\beta$ 1-42 Injection: Anesthetize the rats and intracerebroventricularly inject aggregated A $\beta$ 1-42 to induce Alzheimer's-like pathology.[18]
- **Ampelanol** Administration: Administer **Ampelanol** orally at doses of 100 or 200 mg/kg daily for 21 days.[18]
- Behavioral Testing: Assess cognitive function using behavioral tests such as the Morris water maze.

- Histological and Biochemical Analysis: Sacrifice the animals and collect brain tissue for histological analysis (e.g., Nissl staining for neuronal loss) and biochemical assays (e.g., ELISA for A $\beta$  levels and inflammatory cytokines).

## Hepatoprotective Effects

**Ampelanol** has been shown to protect the liver from various insults, including those induced by alcohol, toxins like carbon tetrachloride (CCl<sub>4</sub>), and thioacetamide (TAA).<sup>[1][19][20]</sup> Its hepatoprotective effects are mediated through its antioxidant, anti-inflammatory, and anti-apoptotic properties.

## Quantitative Data: In Vivo Hepatoprotection

| Animal Model  | Toxin/Insult                             | Ampelanol Dosage     | Duration                     | Key Findings                                                 | Citation |
|---------------|------------------------------------------|----------------------|------------------------------|--------------------------------------------------------------|----------|
| C57BL/6J Mice | Chronic Ethanol                          | 5 & 10 mg/kg (i.p.)  | 1 week pre-treatment         | Reduced liver mass and triglyceride levels                   | [20]     |
| C57BL/6 Mice  | Carbon Tetrachloride (CCl <sub>4</sub> ) | 150 mg/kg (oral)     | 4 days post-CCl <sub>4</sub> | Decreased serum ALT, AST, IL-1 $\beta$ , IL-6, TNF- $\alpha$ | [19][21] |
| Mice          | Thioacetamide (TAA)                      | 20 & 40 mg/kg (oral) | 4 weeks                      | Inhibited ALT and AST activities                             | [1][13]  |

## Key Signaling Pathways in Hepatoprotection

In a mouse model of thioacetamide-induced liver fibrosis, **Ampelanol** treatment significantly inhibited the activation of the NF- $\kappa$ B signaling pathway, reducing the expression of pro-inflammatory mediators.<sup>[13]</sup> Furthermore, it was found to suppress the TGF- $\beta$ 1-regulated PI3K/Akt signaling pathway, thereby attenuating hepatocyte apoptosis.<sup>[13]</sup>



[Click to download full resolution via product page](#)

**Ampelanol's multifaceted hepatoprotective mechanisms.**

## Experimental Protocols

- Animal Model: Use male C57BL/6 mice.

- **Induction of Injury:** Induce acute liver injury by a single intraperitoneal injection of CCl4 (1 mL/kg).[22]
- **Ampelanol Treatment:** Two hours after CCl4 injection, orally administer **Ampelanol** (150 mg/kg) daily for 4 days.[22]
- **Sample Collection:** Collect serum and liver tissue samples at various time points (e.g., 1, 2, 3, 5, and 7 days) after CCl4 treatment.
- **Biochemical Analysis:** Measure serum levels of ALT, AST, albumin, and SOD, as well as inflammatory cytokines (IL-1 $\beta$ , IL-6, TNF- $\alpha$ ) using ELISA kits.[21]
- **Histopathology:** Perform histological analysis of liver sections stained with Hematoxylin and Eosin (H&E) to assess liver damage.

## Anti-inflammatory Effects

The anti-inflammatory properties of **Ampelanol** are central to many of its therapeutic effects. It has been shown to suppress the production of pro-inflammatory mediators in various inflammatory models.[23][24][25]

### Quantitative Data: In Vivo Anti-inflammatory Effects

| Animal Model | Inflammatory Stimulus    | Ampelanol Dosage            | Duration                  | Key Findings                                                       | Citation |
|--------------|--------------------------|-----------------------------|---------------------------|--------------------------------------------------------------------|----------|
| C57BL/6 Mice | Ovalbumin (Asthma model) | Not specified               | 1 hour prior to challenge | Reduced IL-4, IL-5, IL-13 in BAL fluid; Reduced serum IgE and IgG1 | [26][27] |
| Chickens     | Lipopolysaccharide (LPS) | 0.025%, 0.05%, 0.1% in diet | 14 days                   | Decreased expression of NLRP3, pro-caspase-1, and caspase-1 p20    | [28]     |

## Key Signaling Pathways in Anti-inflammatory Action

In a model of lipopolysaccharide (LPS)-induced inflammation in microglial cells, **Ampelanol** was found to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/NF- $\kappa$ B signaling pathway.[23] This led to a reduction in the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.[23]



[Click to download full resolution via product page](#)

Inhibition of the TLR4/NF- $\kappa$ B pathway by **Ampelanol**.

## Experimental Protocols

- Cell Culture: Culture BV-2 microglial cells in appropriate medium.
- **Ampelanol** Pre-treatment: Pre-treat the cells with various concentrations of **Ampelanol** for a specified time.
- LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response.[23]
- Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (IL-6, IL-1 $\beta$ , TNF- $\alpha$ ) using ELISA kits.[23]
- Gene Expression Analysis: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of iNOS and COX-2.[23]
- Western Blot Analysis: Analyze the protein expression of key signaling molecules in the TLR4/NF- $\kappa$ B pathway (e.g., p-p65, p-I $\kappa$ B $\alpha$ , TLR4, MyD88) by Western blotting.[23]

## Conclusion and Future Directions

**Ampelanol** has consistently demonstrated a wide range of therapeutic effects in preclinical studies, positioning it as a highly promising candidate for further drug development. Its multifaceted mechanisms of action, targeting key signaling pathways involved in cancer, neurodegeneration, liver injury, and inflammation, underscore its potential to address complex multifactorial diseases.

For researchers and drug development professionals, the data and protocols presented in this guide offer a solid foundation for designing future investigations. Key areas for future research include:

- Pharmacokinetic and Bioavailability Studies: Optimizing the delivery and bioavailability of **Ampelanol** is crucial for its clinical translation.
- Toxicology Studies: Comprehensive long-term toxicology studies are necessary to establish a clear safety profile.
- Clinical Trials: Well-designed clinical trials are the ultimate step to validate the therapeutic efficacy of **Ampelanol** in human populations for various disease indications.
- Combination Therapies: Investigating the synergistic effects of **Ampelanol** with existing therapeutic agents could lead to more effective treatment strategies.

The continued exploration of **Ampelanol**'s therapeutic potential holds significant promise for the development of novel and effective treatments for a range of debilitating diseases.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Frontiers | Dihydromyricetin Reverses Thioacetamide-Induced Liver Fibrosis Through Inhibiting NF-κB-Mediated Inflammation and TGF-β1-Regulated of PI3K/Akt Signaling Pathway [frontiersin.org]

- 2. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Research of Dihydromyricetin for Brain Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Research of Dihydromyricetin for Brain Aging and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemotherapeutic dihydromyricetin with remarkable anti-tumor activity and biosafety for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydromyricetin Inhibits Tumor Growth and Epithelial-Mesenchymal Transition through regulating miR-455-3p in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dihydromyricetin induces apoptosis in a human choriocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneticsmr.org [geneticsmr.org]
- 10. Dihydromyricetin functions as a tumor suppressor in hepatoblastoma by regulating SOD1/ROS pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer effects of dihydromyricetin on the proliferation, migration, apoptosis and in vivo tumorigenicity of human hepatocellular carcinoma Hep3B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Present Status, Challenges, and Prospects of Dihydromyricetin in the Battle against Cancer [mdpi.com]
- 13. Dihydromyricetin Reverses Thioacetamide-Induced Liver Fibrosis Through Inhibiting NF- $\kappa$ B-Mediated Inflammation and TGF- $\beta$ 1-Regulated of PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dihydromyricetin suppresses tumor growth via downregulation of the EGFR/Akt/survivin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dihydromyricetin induces apoptosis and inhibits proliferation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Preclinical Research of Dihydromyricetin for Brain Aging and Neurodegenerative Diseases [frontiersin.org]
- 17. Dihydromyricetin ameliorates behavioral deficits and reverses neuropathology of transgenic mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protective role of Dihydromyricetin in Alzheimer's disease rat model associated with activating AMPK/SIRT1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dihydromyricetin alleviates carbon tetrachloride-induced acute liver injury via JNK-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dihydromyricetin Protects the Liver via Changes in Lipid Metabolism and Enhanced Ethanol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wjgnet.com [wjgnet.com]
- 22. Dihydromyricetin alleviates carbon tetrachloride-induced acute liver injury via JNK-dependent mechanism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dihydromyricetin Attenuates Inflammation through TLR4/NF-kappaB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Mechanism of Dihydromyricetin on Inflammatory Diseases [frontiersin.org]
- 25. Mechanism of Dihydromyricetin on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. spandidos-publications.com [spandidos-publications.com]
- 27. Anti-inflammatory effects of dihydromyricetin in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Dihydromyricetin alleviates Escherichia coli lipopolysaccharide-induced hepatic injury in chickens by inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ampelanol: A Deep Dive into its Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15600758#ampelanol-and-its-potential-therapeutic-effects\]](https://www.benchchem.com/product/b15600758#ampelanol-and-its-potential-therapeutic-effects)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)